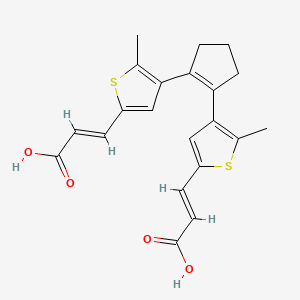
3,3'-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid is an organic compound featuring a cyclopentene core linked to two thiophene rings, each substituted with a methyl group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid typically involves the following steps:
Formation of the Cyclopentene Core: The cyclopentene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Attachment of Thiophene Rings: The thiophene rings are introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Introduction of Acrylic Acid Moieties: The acrylic acid groups are added through a Heck reaction or similar carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylic acid moieties can be reduced to form the corresponding alcohols.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic solar cells due to its conjugated system and electron-donating properties.
Materials Science: Employed in the synthesis of photochromic materials that change color upon exposure to light.
Biological Studies: Investigated for its potential as a bioactive compound in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid involves its interaction with molecular targets through its conjugated system. The compound can participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with enzymes or receptors through its functional groups, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-chloro-2-methylthiophene)): Similar structure but with chlorine substituents instead of acrylic acid groups.
3,3’-(Perfluorocyclopent-1-ene-1,2-diylbis(5-methylthiophene)): Contains perfluorinated cyclopentene core.
Uniqueness
3,3’-(Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diacrylic acid is unique due to its combination of a cyclopentene core with thiophene rings and acrylic acid moieties, providing a versatile platform for various chemical modifications and applications in advanced materials and electronics.
Properties
Molecular Formula |
C21H20O4S2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(E)-3-[4-[2-[5-[(E)-2-carboxyethenyl]-2-methylthiophen-3-yl]cyclopenten-1-yl]-5-methylthiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C21H20O4S2/c1-12-18(10-14(26-12)6-8-20(22)23)16-4-3-5-17(16)19-11-15(27-13(19)2)7-9-21(24)25/h6-11H,3-5H2,1-2H3,(H,22,23)(H,24,25)/b8-6+,9-7+ |
InChI Key |
LCMQSPWSPHYROY-CDJQDVQCSA-N |
Isomeric SMILES |
CC1=C(C=C(S1)/C=C/C(=O)O)C2=C(CCC2)C3=C(SC(=C3)/C=C/C(=O)O)C |
Canonical SMILES |
CC1=C(C=C(S1)C=CC(=O)O)C2=C(CCC2)C3=C(SC(=C3)C=CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















